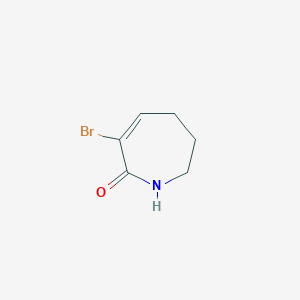

6-Bromo-1,2,3,4-tetrahydroazepin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-1,2,3,4-tetrahydroazepin-7-one, also known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTA-1 belongs to the class of compounds known as tetrahydroazepines, which have been found to exhibit various biological activities.

Aplicaciones Científicas De Investigación

Constrained Amino Acid Scaffolds for Opioid Receptors

The synthesis of novel conformationally constrained amino acids, including derivatives similar to 6-Bromo-1,2,3,4-tetrahydroazepin-7-one, has been explored. These compounds have been incorporated into tetrapeptides, inducing significant shifts in binding affinity, selectivity, and in vitro activity at μ- and δ-opioid receptors. This research highlights the potential of such constrained scaffolds in designing peptides with optimized properties for therapeutic applications (Van der Poorten et al., 2017).

Kinase Inhibitor Development

The benzoxazepine core, sharing structural similarities with 6-Bromo-1,2,3,4-tetrahydroazepin-7-one, is present in several kinase inhibitors. The process development for scalable synthesis of such compounds, including the mTOR inhibitor, has been reported. This work contributes to the understanding of the synthetic pathways for producing kinase inhibitors efficiently, which are crucial in cancer treatment and other diseases (Naganathan et al., 2015).

Modular Synthesis of Tetrahydrobenzo[b]azepines

Research into the modular synthesis of Tetrahydrobenzo[b]azepines from simple aryl iodides has been conducted, utilizing palladium/norbornene cooperative catalysis. This synthesis route highlights the versatility of such compounds in forming bioactive molecules, demonstrating the broader utility of azepine derivatives in medicinal chemistry (Liu, Wang, & Dong, 2021).

Chemical Kinetics in API Synthesis

A study on the chemical kinetics of a complex reaction network involving the synthesis of a benzazepine heterocyclic compound underlines the significance of chemical engineering in optimizing the production of active pharmaceutical ingredients (APIs). This research provides insights into optimizing reaction conditions for higher yields and productivity, essential for pharmaceutical manufacturing processes (Grom et al., 2016).

Antimicrobial Activity of Benzazepine Derivatives

Another study investigated the recyclization of 9-bromocotarnine to form benzazepine derivatives, demonstrating significant antibacterial activity against common pathogens. This research emphasizes the potential of benzazepine derivatives as a basis for developing new antimicrobial agents (Zubenko et al., 2017).

Propiedades

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c7-5-3-1-2-4-8-6(5)9/h3H,1-2,4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBPFULXOPCQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(=O)NC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2767631.png)

![2,3-Dichloro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2767632.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2767636.png)

![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)

![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2767641.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)

![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)

![2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2767648.png)